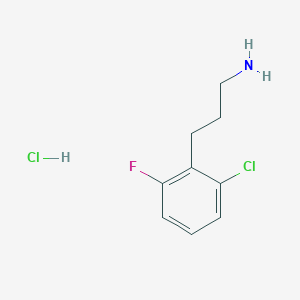

3-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

Description

3-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a halogenated arylpropylamine derivative characterized by a propane backbone with a primary amine group at position 1 and a 2-chloro-6-fluorophenyl substituent at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents.

The compound’s structural features, including the chloro and fluoro substituents on the aromatic ring, influence its electronic properties, lipophilicity, and intermolecular interactions (e.g., hydrogen bonding and halogen bonding) . Crystallographic studies of analogs, such as 3-(2-chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one, highlight the role of X-ray diffraction (utilizing SHELX software ) in resolving molecular packing and hydrogen-bonding networks .

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN.ClH/c10-8-4-1-5-9(11)7(8)3-2-6-12;/h1,4-5H,2-3,6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYVEKDOWDMBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with nitromethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chloro and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Hypothetical molecular weight calculated based on structural formula.

Key Differences and Implications

Substituent Effects

- Halogen Position and Number: The 2-chloro-6-fluoro substitution pattern in the target compound contrasts with analogues like (R)-1-(3,5-difluorophenyl)propan-1-amine hydrochloride , which lacks chlorine but has two fluorines.

- Backbone Length : The propylamine chain (3 carbons) in the target compound may offer conformational flexibility compared to ethylamine (2 carbons) in 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride , affecting receptor-binding kinetics in biological systems.

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The phenoxy derivative (2-(3-chlorophenoxy)propan-1-amine hydrochloride, CAS 1021871-66-8 ) may have reduced solubility due to the non-polar ether linkage.

- Crystallinity : Analogues like 3-(2-chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one form well-defined crystals with hydrogen-bonded networks, as resolved using SHELXL . Such data are critical for optimizing solid-state formulations.

Pharmacological Potential

- Chirality : Enantiomers like (R)-1-(3-fluorophenyl)propan-1-amine hydrochloride highlight the importance of stereochemistry in drug design, as chirality can drastically alter pharmacokinetics and receptor affinity.

Biological Activity

3-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorofluorophenyl group, which contributes to its biological activity. Its structural formula can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its therapeutic potential.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is known to bind to various molecular targets, which may lead to alterations in enzymatic activity and receptor modulation. The following mechanisms have been identified:

- Receptor Binding : The compound has shown binding affinity to A1 and A2b adenosine receptors, suggesting a role in modulating neurotransmission and inflammatory responses.

- Enzyme Interaction : It may interact with enzymes involved in neurotransmitter metabolism, potentially influencing conditions such as depression or anxiety.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.

- Anticancer Potential : Preliminary investigations indicate that this compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.

Table 1: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | , |

| Anti-inflammatory | Reduces markers of inflammation in vitro | , |

| Anticancer | Inhibits proliferation in specific cancer cell lines |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using an animal model of induced inflammation. The administration of the compound resulted in a marked reduction in edema and pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic applications of this compound. Potential areas for future studies include:

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level.

- Formulation Development : Developing pharmaceutical formulations that enhance bioavailability and target delivery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a chalcone derivative with a similar halogenated aryl group was synthesized using a Claisen-Schmidt condensation (81% yield) followed by hydrochlorination . Key parameters include temperature control (e.g., 60–80°C for condensation) and stoichiometric ratios of reagents like lithium aluminum hydride (LiAlH₄) for amine reduction. Optimization involves monitoring by TLC and adjusting solvent polarity (e.g., ethanol/water mixtures) to improve crystallinity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology : Use IR spectroscopy to confirm the amine hydrochloride salt (N–H stretch ~2500–3000 cm⁻¹) and aromatic C–F/C–Cl bonds (1050–1250 cm⁻¹). ¹H/¹³C NMR should resolve the propan-1-amine backbone (δ ~2.6–3.1 ppm for CH₂–NH₂) and aryl substituents (e.g., δ ~6.8–7.5 ppm for fluorinated/chlorinated phenyl groups). Mass spectrometry (MS) with ESI+ mode can confirm the molecular ion peak (e.g., m/z ≈ 219 for the free base + HCl adduct) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products might form?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the amine hydrochloride in aqueous media may generate free amine or oxidized by-products (e.g., ketones via deamination). Use LC-MS to identify degradation pathways and recommend storage in anhydrous, inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-chloro-6-fluorophenyl group in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : The electron-withdrawing Cl and F substituents activate the aryl ring for NAS at the para position relative to both halogens. Computational studies (DFT, using software like Gaussian) can map charge distribution and predict reaction sites. Experimentally, monitor substitution using ¹⁹F NMR to track fluorine displacement kinetics .

Q. How can computational chemistry predict the compound’s solubility, partition coefficient (logP), and bioavailability?

- Methodology : Use COSMO-RS simulations to estimate logP (predicted ~2.1 due to aryl hydrophobicity and polar amine HCl) and solubility in DMSO/water. Molecular dynamics (MD) can model membrane permeability for bioavailability studies. Validate predictions with experimental shake-flask assays .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Methodology : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography for unambiguous structure confirmation). For yield discrepancies, analyze reaction intermediates via GC-MS to identify side reactions (e.g., over-reduction or dimerization). Replicate studies under inert atmospheres to exclude oxygen/humidity effects .

Q. How can the compound’s biological activity be systematically evaluated against neurotransmitter receptors (e.g., serotonin or dopamine transporters)?

- Methodology : Perform radioligand binding assays with transfected HEK cells expressing human transporters. Use Kᵢ values to quantify affinity. For functional activity, measure uptake inhibition via fluorescence-based assays (e.g., using FFN511 substrate). Correlate structural features (e.g., halogen positioning) with activity using SAR models .

Methodological Notes

- Synthesis Troubleshooting : Low yields may arise from incomplete hydrochlorination; add HCl gas in anhydrous ether to precipitate the hydrochloride salt .

- Advanced NMR Techniques : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the propan-1-amine chain .

- Safety Considerations : The compound may release toxic HCl fumes upon heating; conduct reactions in fume hoods with scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.